REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[Li][C:12](C)(C)[CH3:13].C(I)C>C1COCC1>[CH2:12]([C:7]1[S:6][C:5]2[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][C:4]=2[CH:8]=1)[CH3:13]
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Name
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|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(SC=C2)C=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
0.54 mL
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Type
|
reactant
|
Smiles
|
C(C)I
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC2=C(S1)C=CC(=C2)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |